

Unraveling the Structure of Osmium(IV) Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Osmium tetrachloride*

Cat. No.: *B155977*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of osmium(IV) chloride (OsCl_4), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their synthesis and characterization, and presents a visual representation of its most well-documented crystal structure. The information herein is intended to serve as a critical resource for researchers engaged in the study and application of osmium compounds.

Introduction to Osmium(IV) Chloride Polymorphism

Osmium(IV) chloride is known to exist in at least two distinct crystalline forms, or polymorphs: a high-temperature orthorhombic phase and a low-temperature cubic phase.^{[1][2]} The structural differences between these polymorphs lead to variations in their physical and chemical properties. The high-temperature form is a reddish-black crystalline solid, while the low-temperature modification is described as a brown powder.^[1]

Crystallographic Data

The determination of the precise crystal structure of osmium(IV) chloride has been the subject of multiple studies, leading to some variations in the reported crystallographic data. This section summarizes the key quantitative data for both the high-temperature orthorhombic and low-temperature cubic polymorphs.

High-Temperature Orthorhombic Polymorph

The high-temperature form of OsCl_4 adopts an orthorhombic crystal system with the space group Cmmm (No. 65).^{[1][3][4]} Its structure is characterized by one-dimensional infinite chains of edge-sharing OsCl_6 octahedra.^{[4][5][6]} Within these octahedra, the osmium ion (Os^{4+}) is coordinated to six chloride ions.^{[3][6]} The Os-Cl bond lengths vary, with two shorter and four longer bonds reported.^{[3][6]} A notable feature is the Jahn-Teller distortion observed in the OsCl_6 octahedra.^[4]

The lattice parameters for the orthorhombic polymorph have been reported with some discrepancies across different studies, as detailed in the table below.

Parameter	Value (Materials Project) ^[3]	Value (F.A. Cotton et al.) ^[5]	Value (Benchchem) ^[2]	Value (DFT Calculation) ^[4]
Space Group	Cmmm	Cmmm	-	Cmmm
a (Å)	6.172	-	12.08	8.070
b (Å)	6.172	-	11.96	8.428
c (Å)	3.629	-	11.68	3.601
α (°)	90.000	-	-	-
β (°)	90.000	-	-	-
γ (°)	94.538	-	-	-
Volume (Å ³)	137.838	-	-	-

Table 1: Crystallographic Data for Orthorhombic Osmium(IV) Chloride.

Further structural details for the high-temperature polymorph include specific bond lengths and interatomic distances, which are crucial for understanding the material's properties.

Parameter	Value (F.A. Cotton et al.) ^[5]	Value (Materials Project) ^[3] ^[6]
Os-Os separation (Å)	3.560(1)	-
Os-Cl (bridging) (Å)	2.378(2)	2.40 (longer)
Os-Cl (non-bridging) (Å)	2.261(4)	2.27 (shorter)

Table 2: Key Bond Lengths and Interatomic Distances in Orthorhombic Osmium(IV) Chloride.

Low-Temperature Cubic Polymorph

A less-characterized, brown, cubic polymorph of OsCl_4 has also been reported.^{[1][2]} This form is synthesized at lower temperatures.^[2]

Parameter	Value
Crystal System	Cubic
Space Group	$P4_332$ or $P4_132$ ^[2]
a (Å)	9.95 ^[2]

Table 3: Crystallographic Data for Cubic Osmium(IV) Chloride.

Experimental Protocols

The synthesis and structural characterization of osmium(IV) chloride polymorphs require specific experimental conditions.

Synthesis of Osmium(IV) Chloride Polymorphs

High-Temperature Orthorhombic Polymorph:

This polymorph is typically synthesized through the direct chlorination of osmium metal at elevated temperatures (400-600 °C).^{[1][5]} An alternative method involves the reaction of osmium tetroxide (OsO_4) with carbon tetrachloride (CCl_4) at high temperatures (e.g., 733 K).^[2]

- Protocol 1: Direct Chlorination[1][5]
 - Place osmium metal in a reaction tube.
 - Pass a stream of chlorine gas over the metal.
 - Heat the reaction tube to a temperature between 400 and 600 °C.
 - Black crystals of the high-temperature OsCl_4 polymorph will form in the hottest part of the tube.

Low-Temperature Cubic Polymorph:

The cubic form of OsCl_4 is prepared by the reduction of osmium tetroxide with thionyl chloride (SOCl_2). [1][2] This reaction is carried out under more controlled and lower temperature conditions compared to the synthesis of the orthorhombic form. [2]

- Protocol 2: Reduction of Osmium Tetroxide[1][2]
 - React osmium tetroxide (OsO_4) with thionyl chloride (SOCl_2).
 - The reaction can be performed at the reflux temperature of SOCl_2 or even at room temperature.
 - The resulting product is the brown, cubic polymorph of OsCl_4 .

Crystal Structure Determination

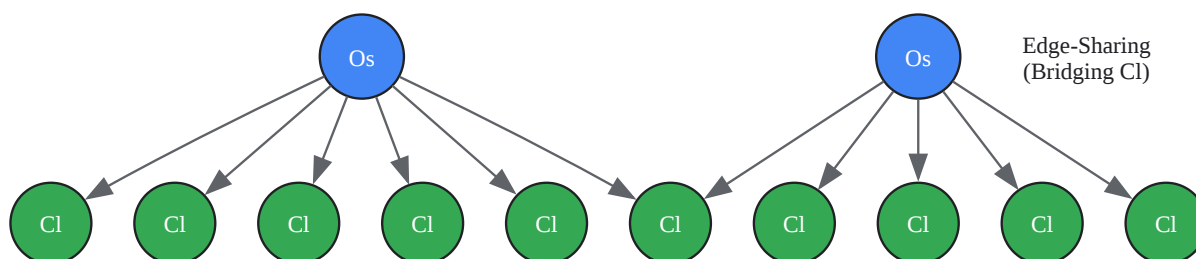
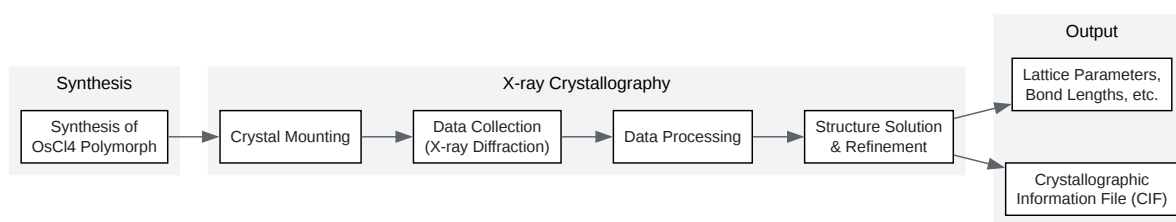
The primary technique for elucidating the crystal structure of osmium(IV) chloride is single-crystal X-ray diffraction.

- General Workflow for X-ray Crystallography:
 - Crystal Mounting: A suitable single crystal of OsCl_4 is carefully selected and mounted on a goniometer head.
 - Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is

recorded as the crystal is rotated.

- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

The workflow for determining the crystal structure via X-ray diffraction can be visualized as follows:



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- To cite this document: BenchChem. [Unraveling the Structure of Osmium(IV) Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155977#crystal-structure-of-osmium-iv-chloride]

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